(S)-3-isopropylmorpholine

Description

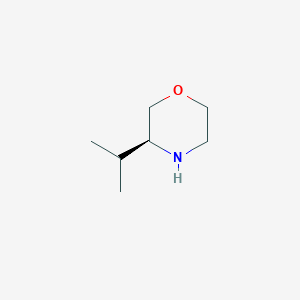

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-propan-2-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(2)7-5-9-4-3-8-7/h6-8H,3-5H2,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNOQWMTDGMVGW-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693471 | |

| Record name | (3S)-3-(Propan-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77897-21-3 | |

| Record name | (3S)-3-(Propan-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Part 1: Core Chemical and Physical Properties

An In-Depth Technical Guide to (S)-3-Isopropylmorpholine: A Chiral Building Block for Modern Drug Development

Introduction

This compound is a chiral heterocyclic compound that has garnered significant attention in the pharmaceutical industry. As a substituted morpholine, it belongs to a class of compounds widely recognized for their favorable physicochemical and metabolic properties, making them privileged structures in medicinal chemistry.[1][2] The morpholine scaffold is a versatile and readily accessible synthetic building block often employed to improve the pharmacokinetic profile of drug candidates.[2][3] The specific stereochemistry of this compound, conferred by the isopropyl group at the C-3 position, makes it a valuable chiral intermediate for the asymmetric synthesis of complex molecular targets. Its most prominent application is as a key building block in the synthesis of Aprepitant, a potent and selective neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, analysis, and applications for researchers and drug development professionals.

This compound is a secondary amine with a defined stereocenter. Its core properties are essential for its handling, reaction design, and integration into synthetic workflows.

Structural and Physicochemical Data

The fundamental properties of this compound are summarized in the table below. These parameters, including its molecular weight, polarity (indicated by TPSA and LogP), and hydrogen bonding capacity, are critical for predicting its solubility, membrane permeability, and interactions in a biological context.

| Property | Value | Source |

| CAS Number | 77897-21-3 | [6] |

| Molecular Formula | C₇H₁₅NO | [6] |

| Molecular Weight | 129.20 g/mol | [6] |

| Synonym | (3S)-3-(1-methylethyl)-Morpholine | [6] |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | [6] |

| LogP (octanol-water partition coefficient) | 0.6308 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Rotatable Bonds | 1 | [6] |

Stereochemistry and Its Importance

The "(S)" designation in this compound signifies a specific three-dimensional arrangement at the chiral center (C-3). In drug development, controlling stereochemistry is paramount, as different enantiomers of a molecule can exhibit vastly different pharmacological activity, metabolic profiles, and toxicity.

The use of enantiomerically pure starting materials like this compound is a cornerstone of modern asymmetric synthesis. It serves as a "chiral building block," where its pre-existing stereocenter is incorporated into the final molecule, guiding the stereochemical outcome of subsequent reactions and avoiding the need for costly and often inefficient chiral resolution steps later in the synthesis.[7]

Part 2: Synthesis and Spectroscopic Characterization

The synthesis of substituted morpholines is a well-established field, often starting from corresponding amino alcohols.[8][9]

Conceptual Synthetic Pathway

A common and efficient method for synthesizing morpholines involves the cyclization of a 1,2-amino alcohol. For this compound, the synthesis would logically start from the commercially available chiral amino alcohol, (S)-2-amino-3-methyl-1-butanol (L-valinol). The pathway involves a two-step process: N-alkylation with a two-carbon electrophile followed by an intramolecular cyclization.

Protocol Causality:

-

N-Alkylation: The primary amine of L-valinol acts as a nucleophile, attacking an electrophilic two-carbon unit like 2-chloroethanol. This step selectively adds the hydroxyethyl group to the nitrogen.

-

Intramolecular Cyclization: Treatment with a strong acid (e.g., H₂SO₄) protonates the primary alcohol, converting it into a good leaving group (water). The secondary alcohol on the other side of the molecule then acts as an intramolecular nucleophile, attacking the carbon and displacing the water molecule to form the morpholine ring.

Spectroscopic Analysis (Illustrative)

Spectroscopic data is crucial for confirming the structure and purity of the synthesized compound. While a publicly available, verified spectrum for this compound is not readily found, its expected NMR signals can be predicted based on its structure and data from analogous compounds like morpholine and N-(3-aminopropyl)morpholine.[10][11]

Expected ¹H NMR (in CDCl₃, 400 MHz):

-

δ ~3.8-4.0 ppm (m, 2H): Protons on C-5 (adjacent to oxygen).

-

δ ~3.6-3.7 ppm (m, 1H): Proton on C-2 (adjacent to oxygen).

-

δ ~2.8-3.0 ppm (m, 2H): Protons on C-6 (adjacent to nitrogen).

-

δ ~2.5-2.7 ppm (m, 1H): Proton on C-2 (adjacent to oxygen).

-

δ ~2.2-2.4 ppm (m, 1H): Proton on C-3 (methine proton).

-

δ ~1.8-2.0 ppm (m, 1H): Methine proton of the isopropyl group.

-

δ ~1.7 ppm (s, 1H): N-H proton (broad singlet).

-

δ ~0.9-1.0 ppm (d, 6H): Methyl protons of the isopropyl group.

Expected ¹³C NMR (in CDCl₃, 100 MHz):

-

δ ~70-72 ppm: C-2

-

δ ~67-69 ppm: C-5

-

δ ~58-60 ppm: C-3

-

δ ~46-48 ppm: C-6

-

δ ~30-32 ppm: Isopropyl CH

-

δ ~18-20 ppm: Isopropyl CH₃

Part 3: Application in Drug Discovery: Synthesis of Aprepitant

The primary industrial application of this compound is as a key intermediate in the multi-step synthesis of Aprepitant, a selective human NK-1 receptor antagonist.[5] The synthesis of Aprepitant is a complex process where the chiral morpholine core is constructed and later functionalized. While various synthetic routes to Aprepitant exist, they converge on the necessity of establishing the correct stereochemistry at the C-3 position of the morpholine ring, often by using a precursor that is or is derived from this compound.[12][13][14]

The morpholine moiety in Aprepitant is not just a structural scaffold but is integral to the molecule's ability to bind to the NK-1 receptor with high affinity.

Part 4: Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties. The information below is synthesized from available safety data sheets (SDS).

Hazard Identification

-

Classification: The compound is classified as corrosive. It is harmful if swallowed and causes severe skin burns and eye damage.[15]

-

Primary Hazards: Direct contact can cause serious tissue damage. Inhalation of vapors may be irritating to the respiratory tract.[15][16]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle in a well-ventilated area, preferably inside a chemical fume hood.[15]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[17]

-

-

Hygiene Measures: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. Remove and wash contaminated clothing before reuse.[15][18]

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[15] A recommended storage temperature is 4°C, and the container should protect the contents from light.[6]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.

-

Stability: The product is chemically stable under standard ambient conditions (room temperature).

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[15]

-

Skin Contact: Take off all contaminated clothing immediately. Rinse skin with water/shower. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

Conclusion

This compound is more than a simple heterocyclic amine; it is a high-value chiral building block that plays a critical role in the efficient, stereoselective synthesis of complex pharmaceutical agents. Its well-defined chemical properties, combined with its strategic importance in the construction of drugs like Aprepitant, underscore its value to the fields of medicinal chemistry and process development. A thorough understanding of its properties, synthesis, and handling protocols is essential for any researcher or scientist aiming to leverage this potent intermediate in the pursuit of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

- 6. chemscene.com [chemscene.com]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. New strategy for the synthesis of substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-(3-Aminopropyl)morpholine(123-00-2) 1H NMR [m.chemicalbook.com]

- 11. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]

- 14. CN110746371A - Intermediate for preparing aprepitant and preparation method and application thereof - Google Patents [patents.google.com]

- 15. fishersci.es [fishersci.es]

- 16. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 17. biomedicadiagnostics.com [biomedicadiagnostics.com]

- 18. nordicbiomarker.com [nordicbiomarker.com]

Structure Elucidation of (S)-3-isopropylmorpholine: A Multi-technique Approach to Confirming Identity, Purity, and Absolute Stereochemistry

An In-depth Technical Guide for Drug Development Professionals

Introduction

The morpholine heterocycle is a privileged scaffold in modern medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] Substituted morpholines, particularly chiral variants like (S)-3-isopropylmorpholine (C₇H₁₅NO, Molecular Weight: 129.20 g/mol ), serve as critical building blocks in the synthesis of complex active pharmaceutical ingredients (APIs).[2][3][4][5] The precise control and confirmation of stereochemistry are paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the complete structure elucidation of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, demonstrating how a synergistic, multi-technique approach provides a self-validating system for confirming molecular connectivity, enantiomeric purity, and, most critically, the absolute configuration of the stereocenter.

The Strategic Workflow: An Integrated Analytical Approach

The unambiguous determination of a chiral molecule's structure is not a linear process but an integrated workflow where each analytical technique provides a unique and complementary piece of the puzzle. The overall strategy is to first confirm the fundamental molecular structure—the molecular formula and the connectivity of atoms—before addressing the more complex challenge of its three-dimensional arrangement (stereochemistry).

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemscene.com [chemscene.com]

- 3. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e3s-conferences.org [e3s-conferences.org]

An In-depth Technical Guide to (S)-3-isopropylmorpholine

This guide provides a comprehensive technical overview of (S)-3-isopropylmorpholine, a chiral heterocyclic compound of increasing interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, physicochemical properties, stereoselective synthesis, applications as a pharmaceutical intermediate, analytical methodologies, and essential safety protocols. This document is designed to be a practical resource, blending established scientific principles with actionable insights for laboratory and developmental applications.

Chemical Identity and Physicochemical Properties

This compound is a substituted morpholine derivative characterized by an isopropyl group at the third position of the morpholine ring, conferring chirality to the molecule. Understanding its fundamental properties is crucial for its application in synthesis and drug design.

Chemical Structure and Identifiers

-

IUPAC Name: (3S)-3-propan-2-ylmorpholine

-

Molecular Formula: C₇H₁₅NO

-

Molecular Weight: 129.20 g/mol

-

CAS Number:

-

SMILES: CC(C)[C@@H]1NCCOC1

Physicochemical Data

A summary of the key physicochemical properties of this compound and its parent compound, morpholine, is presented in Table 1. The data for this compound is primarily based on predictive models and data from closely related structures due to the limited availability of specific experimental values in the literature.

Table 1: Physicochemical Properties

| Property | This compound | Morpholine (for comparison) | Source(s) |

| Physical State | Liquid (predicted) | Colorless, hygroscopic liquid | [3][4] |

| Boiling Point | Not available | 129 °C | [4] |

| Melting Point | Not available | -5 °C | [4] |

| Density | Not available | 0.996 g/mL at 25 °C | [4] |

| pKa | Not available | 8.33 (conjugate acid) | |

| LogP (predicted) | 0.6308 | -0.86 | [3] |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | 21.26 Ų | [3] |

| Solubility | Miscible with many organic solvents (predicted). | Miscible with water and many organic solvents. | [3][5] |

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure 3-substituted morpholines is a key challenge in medicinal chemistry. Several strategies have been developed to achieve high stereoselectivity, which are broadly applicable to the synthesis of this compound. The choice of synthetic route often depends on the availability of starting materials, desired scale, and cost-effectiveness.

Chiral Pool Synthesis from Amino Acids

One of the most elegant approaches to chiral morpholines is the use of readily available chiral starting materials, such as amino acids. L-valine, which possesses the required (S)-stereochemistry and isopropyl group, is an ideal precursor for this compound.

Workflow: Chiral Pool Synthesis from L-valine

References

- 1. This compound hydrochloride [synhet.com]

- 2. 218595-15-4|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

An In-Depth Technical Guide to (S)-3-Isopropylmorpholine: Synthesis, Characterization, and Application in Modern Drug Discovery

This guide provides a comprehensive technical overview of (S)-3-isopropylmorpholine, a chiral heterocyclic building block of increasing importance in pharmaceutical development. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the core physicochemical properties, stereoselective synthesis, analytical characterization, and strategic applications of this valuable compound. The content herein is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility.

Core Molecular Profile

This compound is a substituted morpholine featuring a chiral center at the C-3 position, bearing an isopropyl group. This specific stereochemistry is crucial for its role in asymmetric synthesis, where it serves as a key intermediate for constructing complex molecular architectures. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅NO | [1][2] |

| Molecular Weight | 129.20 g/mol | [1][2] |

| CAS Number | 77897-21-3 | [1][3] |

| IUPAC Name | (3S)-3-(1-methylethyl)morpholine | [1][4] |

| Appearance | Colorless to light yellow liquid (predicted) | [2] |

| Boiling Point | 175.2 ± 15.0 °C (predicted) | [2] |

| Density | 0.887 ± 0.06 g/cm³ (predicted) | [2] |

| SMILES | CC([C@@H]1NCCOC1)C | [1][4] |

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure 3-substituted morpholines is a significant challenge in organic chemistry.[5] The value of this compound lies in its specific stereoconfiguration, necessitating synthetic routes that are highly stereocontrolled. Modern strategies have moved beyond classical resolutions to more elegant asymmetric methodologies.

A prevalent and effective strategy involves the cyclization of chiral amino alcohols.[6][7] These precursors, often derived from the chiral pool (e.g., (S)-valinol), provide a robust foundation for establishing the desired stereocenter.

Below is a representative, field-proven protocol adapted from established methodologies for synthesizing substituted morpholines from amino alcohol precursors.[6][8]

Experimental Protocol: Enantioselective Synthesis via Chiral Amino Alcohol

This protocol describes a plausible two-step process starting from (S)-valinol. The causality behind this choice is that the stereocenter is established from the outset using a readily available and relatively inexpensive chiral starting material.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 77897-21-3 [chemicalbook.com]

- 3. 77897-21-3|this compound|BLD Pharm [bldpharm.com]

- 4. This compound hydrochloride [synhet.com]

- 5. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Morpholine synthesis [organic-chemistry.org]

The Morpholine Moiety: A Historical and Synthetic Guide to a Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Serendipitous Naming and Enduring Legacy of a Heterocycle

The story of morpholine, a simple six-membered heterocycle containing both an amine and an ether functional group, begins with a case of mistaken identity. Its name was coined by the German chemist Ludwig Knorr in the late 19th century, who incorrectly believed it to be a structural component of morphine.[1][2] Despite this erroneous initial association, the morpholine scaffold has carved its own formidable path in the annals of chemistry and pharmacology. From its early applications as a corrosion inhibitor and rubber vulcanization accelerator to its current status as a "privileged structure" in medicinal chemistry, the journey of morpholine and its derivatives is a testament to the power of a versatile chemical framework.[1][3][4]

This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of morpholine derivatives. It delves into the physicochemical properties that render the morpholine ring a favored building block in drug design and examines the development of key therapeutic agents across various classes, including anticancer, antibiotic, antidepressant, and antifungal agents. Through detailed synthetic protocols, mechanistic insights, and visualizations of molecular interactions, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this remarkable heterocycle.

The Genesis of Morpholine: Early Synthesis and Industrial Maturation

The first synthesis of morpholine was reported in the late 19th century, with early methods relying on the acid-catalyzed dehydration of diethanolamine.[5] A common laboratory-scale procedure involves heating diethanolamine with concentrated hydrochloric acid, followed by basification and distillation.

Experimental Protocol: Laboratory Synthesis of Morpholine from Diethanolamine

Materials:

-

Diethanolamine

-

Concentrated Hydrochloric Acid

-

Calcium Oxide

-

Potassium Hydroxide

-

Sodium metal

-

Acetone

-

p-Toluenesulfonyl chloride (for derivatization and confirmation)

Procedure:

-

To 62.5 g of diethanolamine in a round-bottom flask equipped with a thermocouple and air condenser, slowly add concentrated hydrochloric acid until a pH of 1 is reached.

-

Heat the resulting diethanolamine hydrochloride solution to drive off water, maintaining an internal temperature of 200-210 °C for 15 hours.

-

Allow the mixture to cool to 160 °C and pour the viscous morpholine hydrochloride paste into a dish to solidify.

-

Mix the solidified paste with 50 g of calcium oxide.

-

Transfer the mixture to a clean round-bottom flask and perform a distillation to obtain crude, wet morpholine.

-

Dry the crude morpholine by stirring with 20 g of potassium hydroxide for 30-60 minutes.

-

Separate the upper morpholine layer and reflux it over a small amount of sodium metal (~1 g) for one hour.

-

Perform a fractional distillation, collecting the purified morpholine product at a boiling point of 126-129 °C.[6]

Confirmation of Product: The identity of the synthesized morpholine can be confirmed by derivatization with p-toluenesulfonyl chloride to form 4-tosylmorpholine, which has a characteristic melting point of 147-148 °C.[6]

While this method is suitable for laboratory preparations, industrial production has evolved to more efficient processes. The predominant modern method involves the reaction of diethylene glycol with ammonia at high temperatures and pressures over a hydrogenation catalyst.[1] This shift reflects the demand for large quantities of morpholine to serve its diverse industrial applications.

The Rise of a Privileged Scaffold: Physicochemical Properties and Advantages in Drug Design

The prevalence of the morpholine ring in a multitude of approved and experimental drugs is no coincidence.[1][7] Its widespread use stems from a unique combination of physicochemical properties that confer significant advantages in drug design, particularly for agents targeting the central nervous system (CNS).[5][8]

Key Physicochemical Properties of the Morpholine Moiety:

| Property | Value/Description | Significance in Drug Design |

| pKa | ~8.4 | The weak basicity of the nitrogen atom, influenced by the electron-withdrawing effect of the oxygen, results in a pKa value close to physiological pH. This allows for a favorable balance between solubility and membrane permeability.[5] |

| LogP | -0.86 | The hydrophilic nature of morpholine contributes to improved aqueous solubility of drug candidates, a crucial factor for bioavailability. |

| Hydrogen Bonding | The oxygen atom can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. | This facilitates interactions with biological targets such as enzymes and receptors, enhancing binding affinity and potency.[5] |

| Metabolic Stability | The morpholine ring is generally resistant to metabolic degradation. | This can lead to improved pharmacokinetic profiles, including longer half-life and reduced clearance.[8] |

| Conformational Flexibility | The chair-like conformation of the morpholine ring is flexible. | This allows the molecule to adapt its shape to fit into the binding pockets of various biological targets.[8] |

These properties collectively contribute to the "drug-like" character of molecules containing a morpholine scaffold, making it a valuable tool for medicinal chemists to optimize pharmacokinetic and pharmacodynamic (PK/PD) properties.[1][8]

Morpholine Derivatives in Action: A Journey Through Therapeutic Landscapes

The versatility of the morpholine scaffold is evident in the diverse range of therapeutic areas where its derivatives have made a significant impact.

Antifungal Agents: Disrupting the Fungal Cell Membrane

The morpholine fungicides, first introduced in the 1960s, represent an early and successful application of this heterocycle in agriculture.[9][10] Fenpropimorph, developed in the late 1970s, is a prime example of a systemic fungicide used to control a variety of fungal diseases in cereal crops.[8][11]

Mechanism of Action: Fenpropimorph inhibits the biosynthesis of ergosterol, a vital component of fungal cell membranes.[8][12] It achieves this by targeting two key enzymes in the ergosterol biosynthesis pathway: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase.[13][14] The inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the integrity and function of the fungal cell membrane and inhibiting fungal growth.[9][13]

Synthesis of Fenpropimorph: A common synthetic route involves the reductive amination of 3-(4-tert-butylphenyl)-2-methylpropanal with cis-2,6-dimethylmorpholine.[8]

Anticancer Agents: Targeting Aberrant Signaling Pathways

In recent years, morpholine derivatives have emerged as crucial components in the development of targeted cancer therapies. Gefitinib (Iressa), an epidermal growth factor receptor (EGFR) kinase inhibitor, is a landmark example.

Mechanism of Action: Gefitinib selectively inhibits the tyrosine kinase activity of EGFR, a receptor that is often overexpressed or mutated in various cancers.[15][16] By binding to the ATP-binding site of the EGFR kinase domain, gefitinib blocks the downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, that are responsible for cell proliferation, survival, and metastasis.[17][18][19] The morpholine moiety in gefitinib plays a crucial role in its binding to the EGFR kinase domain, contributing to its potency and selectivity.[5][12]

Synthesis of Gefitinib: The synthesis of gefitinib typically involves the construction of the quinazoline core followed by the introduction of the morpholine-containing side chain. Several synthetic routes have been developed, with a common approach involving the reaction of a 4-chloroquinazoline intermediate with 3-chloro-4-fluoroaniline and subsequent coupling with N-(3-chloropropyl)morpholine.[4][20][21][22]

Antibiotics: Halting Bacterial Protein Synthesis

The emergence of antibiotic-resistant bacteria has created an urgent need for new classes of antibacterial agents. Linezolid, the first clinically approved oxazolidinone antibiotic, represents a significant advancement in this area, and its structure prominently features a morpholine ring.[23]

Mechanism of Action: Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[4][24][25] This binding site is located at the A-site of the ribosome, and linezolid's presence prevents the proper positioning of aminoacyl-tRNAs, thereby inhibiting the formation of peptide bonds.[21][26] The morpholine moiety contributes to the overall binding affinity and pharmacokinetic properties of the drug.[23]

Synthesis of Linezolid: The synthesis of linezolid is a multi-step process that often involves the creation of a chiral epoxide intermediate, which is then used to construct the oxazolidinone ring. The morpholine moiety is typically introduced via nucleophilic aromatic substitution on a fluorinated aromatic precursor.[10][16][19][27]

Antidepressants: Modulating Neurotransmitter Levels

Morpholine derivatives have also found application in the treatment of central nervous system disorders. Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant.[28][29][30]

Mechanism of Action: Reboxetine selectively binds to the norepinephrine transporter (NET), inhibiting the reuptake of norepinephrine from the synaptic cleft.[18][27] This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission, which is believed to be a key mechanism in its antidepressant effects.[28][30] The morpholine ring is an integral part of the pharmacophore responsible for its high affinity and selectivity for the NET.[11][31]

Synthesis of Reboxetine: The synthesis of reboxetine often involves the construction of the chiral morpholine ring as a key step. Various synthetic strategies have been employed, including those that utilize Sharpless asymmetric epoxidation or dihydroxylation to establish the desired stereochemistry.[1][11][14][22][31]

The Future of Morpholine Derivatives: An Ever-Expanding Horizon

From its humble and somewhat mistaken beginnings, the morpholine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its advantageous physicochemical properties and synthetic accessibility have enabled the development of a wide array of life-saving and life-improving drugs. The journey of morpholine derivatives is far from over. As our understanding of disease biology deepens and new therapeutic targets emerge, the versatility of the morpholine ring will undoubtedly continue to inspire the design and synthesis of the next generation of innovative medicines. The continued exploration of novel synthetic methodologies will further expand the chemical space accessible to medicinal chemists, ensuring that the legacy of this "privileged structure" will endure for years to come.

References

- 1. ijamtes.org [ijamtes.org]

- 2. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]

- 3. CN103275030A - Synthesis method of fenpropimorph - Google Patents [patents.google.com]

- 4. rcsb.org [rcsb.org]

- 5. wwPDB: pdb_00004wkq [wwpdb.org]

- 6. youtube.com [youtube.com]

- 7. resistance.nzpps.org [resistance.nzpps.org]

- 8. benchchem.com [benchchem.com]

- 9. scribd.com [scribd.com]

- 10. A Short History of Fungicides [apsnet.org]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. rcsb.org [rcsb.org]

- 13. Fenpropimorph (Ref: CGA 101031) [sitem.herts.ac.uk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib [ncbi.nlm.nih.gov]

- 16. rcsb.org [rcsb.org]

- 17. Progress in the Preclinical Discovery and Clinical Development of Class I and Dual Class I/IV Phosphoinositide 3-Kinase (PI3K) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development of PI3K inhibitors: lessons learned from early clinical trials [en-cancer.fr]

- 20. rcsb.org [rcsb.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. EP0645458A1 - Chemoenzymatic process for production of S fenpropimorph - Google Patents [patents.google.com]

- 24. rcsb.org [rcsb.org]

- 25. rcsb.org [rcsb.org]

- 26. Structural Basis for Linezolid Binding Site Rearrangement in the Staphylococcus aureus Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

(S)-3-Isopropylmorpholine: A Technical Guide to Commercial Availability, Synthesis, and Applications in Drug Discovery

Introduction

(S)-3-Isopropylmorpholine is a chiral saturated heterocycle that has garnered significant interest within the medicinal chemistry community. The morpholine scaffold itself is recognized as a "privileged structure" in drug design, owing to its advantageous physicochemical properties, metabolic stability, and ability to improve the pharmacokinetic profile of bioactive molecules.[1][2] The introduction of a chiral isopropyl group at the 3-position imparts specific stereochemical and lipophilic characteristics, making this compound a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the commercial availability, synthetic routes, and potential applications of this compound for researchers, scientists, and drug development professionals.

Commercial Availability

This compound and its more stable hydrochloride salt are commercially available from a range of chemical suppliers. Researchers can procure these compounds in various quantities, from laboratory-scale to bulk, with purities typically exceeding 95%. The availability of these starting materials facilitates their direct use in discovery and development projects without the immediate need for de novo synthesis.

Below is a summary of representative suppliers and their product offerings. Please note that catalog numbers and availability are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | Product Name | CAS Number | Typical Purity |

| SynHet | This compound hydrochloride | 218595-15-4 | >99% |

| Parchem | This compound | 181472-63-9 | Not specified |

| CP Lab Safety | This compound hydrochloride | 218595-15-4 | 97% |

Synthetic Methodologies

The enantioselective synthesis of this compound is crucial for its application in chiral drug development. The most common and logical synthetic approach commences with the readily available and optically pure amino acid, (S)-valine, which is first reduced to the corresponding chiral amino alcohol, (S)-valinol.

Proposed Synthetic Pathway from (S)-Valinol

The following proposed synthesis is a two-step process involving N-alkylation of (S)-valinol followed by an intramolecular cyclization. This pathway is based on well-established methodologies for the synthesis of N-substituted amino alcohols and their subsequent conversion to morpholines.

Caption: Proposed synthetic pathway for this compound from (S)-valinol.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-hydroxyethyl)-(S)-valinol

This step involves the N-alkylation of (S)-valinol with a suitable two-carbon electrophile, such as 2-bromoethanol. The choice of base and solvent is critical to ensure selective mono-alkylation and prevent over-alkylation or side reactions.

-

Materials:

-

(S)-Valinol

-

2-Bromoethanol

-

Potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (TEA)

-

A polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF)

-

-

Procedure:

-

To a stirred solution of (S)-valinol (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).

-

Slowly add 2-bromoethanol (1.1 eq) to the reaction mixture at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-(2-hydroxyethyl)-(S)-valinol.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Intramolecular Cyclization to this compound

The intramolecular cyclization of the N-alkylated intermediate is typically acid-catalyzed, leading to the formation of the morpholine ring via dehydration.

-

Materials:

-

N-(2-hydroxyethyl)-(S)-valinol

-

A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

A high-boiling point solvent like toluene or xylene

-

-

Procedure:

-

Dissolve the purified N-(2-hydroxyethyl)-(S)-valinol (1.0 eq) in the chosen solvent.

-

Add a catalytic amount of the acid catalyst (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by distillation or column chromatography to yield the final product.

-

Applications in Drug Discovery and Medicinal Chemistry

The morpholine ring is a key pharmacophore in a multitude of approved and experimental drugs.[1] Its presence can confer desirable properties such as improved aqueous solubility, metabolic stability, and the ability to form hydrogen bonds.[3] The introduction of an isopropyl group at the 3-position of the morpholine ring can influence a compound's biological activity through steric and hydrophobic interactions with the target protein.

Role as a Chiral Building Block

The primary application of this compound is as a chiral building block in the synthesis of more complex molecules with potential therapeutic value. Its stereocenter can be crucial for enantioselective recognition by biological targets, leading to improved potency and reduced off-target effects.

Structure-Activity Relationship (SAR) Insights

While specific drugs containing the this compound moiety are not prominently in the public domain, SAR studies on related morpholine derivatives highlight the importance of substitution at the 3-position.[4][5] Alkyl substitutions at this position have been shown to enhance the anticancer activity of certain compounds.[6] The isopropyl group, with its moderate lipophilicity and branched nature, can provide a balance of properties that may be advantageous for binding to specific protein pockets.

The logical flow of utilizing this compound in a drug discovery program is depicted below:

Caption: Workflow for the utilization of this compound in drug discovery.

Potential Therapeutic Areas

Given the broad range of biological activities associated with morpholine derivatives, compounds incorporating the this compound scaffold could be explored for various therapeutic indications, including:

-

Oncology: As seen in related structures, the morpholine moiety can be incorporated into kinase inhibitors and other anticancer agents.[4][6]

-

Neurodegenerative Diseases: Morpholine derivatives have been investigated for their potential in treating neurodegenerative disorders.[2]

-

Infectious Diseases: The morpholine scaffold is present in some antimicrobial and antiviral agents.

Conclusion

This compound is a commercially accessible and synthetically valuable chiral building block for drug discovery and development. Its inherent stereochemistry and the favorable properties of the morpholine ring make it an attractive scaffold for the design of novel therapeutic agents. The synthetic route from the readily available (S)-valinol provides a practical means for its preparation. As the exploration of diverse chemical space continues to be a priority in medicinal chemistry, the utility of well-defined chiral building blocks like this compound is expected to grow, potentially leading to the discovery of new and effective medicines across a range of therapeutic areas.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 6. researchgate.net [researchgate.net]

Chiral Morpholines: A Privileged Scaffold for Next-Generation Therapeutics and Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Senior Application Scientist, Gemini

Abstract

The morpholine ring, a six-membered saturated heterocycle containing both nitrogen and oxygen, is a cornerstone in modern medicinal chemistry and asymmetric catalysis.[1][2] Its unique physicochemical properties—conferred by the opposing heteroatoms—impart favorable characteristics such as improved aqueous solubility, metabolic stability, and a flexible yet constrained conformation ideal for molecular recognition.[3] When rendered chiral, the morpholine scaffold transforms into a high-value building block, enabling the precise three-dimensional orientation of substituents. This guide provides a comprehensive overview of emerging research areas centered on chiral morpholines. We will explore cutting-edge stereoselective synthetic strategies, delve into their expanding role as both organocatalysts and ligands in transition metal catalysis, and illuminate their function as privileged scaffolds in the design of novel therapeutics. This document is intended to serve as a technical resource and a strategic guide for researchers aiming to harness the vast potential of chiral morpholines in drug discovery and chemical synthesis.

The Ascendancy of the Chiral Morpholine Core

The prevalence of the morpholine motif in FDA-approved drugs and biologically active compounds is a testament to its utility.[4][5] The nitrogen atom provides a convenient handle for functionalization, while the ether oxygen can act as a hydrogen bond acceptor, enhancing interactions with biological targets.[4] Introducing stereocenters onto the morpholine ring unlocks access to a vastly expanded chemical space, allowing for the development of highly selective and potent molecules. This stereochemical complexity is critical, as the biological activity of enantiomers can differ dramatically—one may be therapeutic while the other is inactive or even toxic.[6][7]

Historically, the synthesis of enantiomerically pure C-substituted morpholines has been a significant challenge, often relying on chiral pool starting materials or resolutions of racemic mixtures.[8][9] However, recent advancements in asymmetric catalysis have opened new, more efficient avenues to these valuable structures, sparking a renaissance in their application.[10][11] This guide will focus on these modern catalytic approaches and their downstream applications.

Frontiers in Stereoselective Synthesis

The development of robust and versatile methods for constructing chiral morpholines is paramount. The primary strategies can be categorized by when the key stereocenter is established: before, during, or after the cyclization event.[8][12] Catalytic asymmetric methods are the most efficient and are the focus of this section.

Asymmetric Hydrogenation: A Powerful "After Cyclization" Strategy

Transition-metal-catalyzed asymmetric hydrogenation is an atom-economical and highly efficient method for creating stereocenters.[12] This approach is particularly effective for synthesizing 2- and 3-substituted chiral morpholines from their corresponding unsaturated precursors (dehydromorpholines).

A notable breakthrough is the use of bisphosphine-rhodium catalysts with a large bite angle, such as the SKP-Rh complex, for the asymmetric hydrogenation of 2-substituted dehydromorpholines.[8][10] This method addresses the challenge posed by the congested and electron-rich nature of these substrates, delivering a variety of 2-substituted chiral morpholines in excellent yields and enantioselectivities.[8][12]

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [8][10]

| Substrate (R group) | Catalyst | Yield (%) | ee (%) |

| Phenyl | [Rh(COD)(SKP)]BF₄ | >99 | 99 |

| 4-MeO-Ph | [Rh(COD)(SKP)]BF₄ | >99 | 99 |

| 4-F-Ph | [Rh(COD)(SKP)]BF₄ | >99 | 99 |

| 2-Naphthyl | [Rh(COD)(SKP)]BF₄ | >99 | 98 |

| Cyclohexyl | [Rh(COD)(SKP)]BF₄ | >99 | 99 |

Representative Experimental Protocol: Asymmetric Hydrogenation of N-Boc-2-phenyl-5,6-dihydromorpholine [10]

-

Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk tube is charged with [Rh(COD)₂]BF₄ (2.0 mg, 0.005 mmol) and SKP ligand (3.8 mg, 0.0055 mmol).

-

Reaction Setup: Anhydrous and degassed dichloromethane (DCM, 2.0 mL) is added, and the mixture is stirred for 30 minutes to form the catalyst solution.

-

Substrate Addition: N-Boc-2-phenyl-5,6-dihydromorpholine (130.5 mg, 0.5 mmol) is added to the catalyst solution.

-

Hydrogenation: The Schlenk tube is placed in an autoclave, which is then purged with hydrogen gas (3 times). The pressure is set to 30 atm.

-

Reaction Execution: The reaction is stirred at room temperature for 24 hours.

-

Work-up and Analysis: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Tandem Catalysis: One-Pot Synthesis of 3-Substituted Morpholines

A highly efficient one-pot strategy combines titanium-catalyzed hydroamination with ruthenium-catalyzed asymmetric transfer hydrogenation to produce 3-substituted morpholines.[13][14] This tandem reaction starts from readily available ether-containing aminoalkyne substrates. The first step forms a cyclic imine, which is then asymmetrically reduced in situ by a Noyori-type catalyst.

A key insight from this work is the crucial role of hydrogen-bonding interactions between the ether oxygen of the substrate and the ligand of the ruthenium catalyst, which is essential for achieving high enantioselectivity.[13][14] This mechanistic understanding has even allowed the strategy to be extended to the synthesis of chiral piperazines.[14]

Caption: Tandem catalytic route to chiral 3-substituted morpholines.

Organocatalytic Approaches: Metal-Free Cyclizations

Organocatalysis offers a powerful, metal-free alternative for constructing chiral morpholines.[11] An innovative example is the enantioselective chlorocycloetherification of N-protected alkenols catalyzed by cinchona alkaloid-derived catalysts.[11][15] This method provides access to challenging 2,2-disubstituted morpholines bearing a quaternary stereocenter with high yields and excellent enantioselectivity under mild conditions.[11]

The development of morpholine-based organocatalysts themselves is also a burgeoning field. While morpholine-enamines have traditionally been considered less reactive than their pyrrolidine counterparts, recent studies have shown that appropriately designed ß-morpholine amino acids can be highly effective catalysts, for instance, in the 1,4-addition of aldehydes to nitroolefins.[16]

Chiral Morpholines in Asymmetric Catalysis

Beyond being synthetic targets, chiral morpholines are increasingly utilized as the core of novel catalysts and ligands. Their defined stereochemistry and the presence of both nitrogen and oxygen atoms make them versatile platforms for coordinating with metals and directing stereoselective transformations.

Chiral Ligands for Transition Metal Catalysis

The precise spatial arrangement of substituents on a chiral morpholine ring can be exploited to create a unique chiral environment around a metal center.[17] This is a key principle in the design of "privileged ligands," which are effective across a range of reactions. While classic examples include BINAP and Salen ligands, there is a significant opportunity to develop new classes of ligands based on the chiral morpholine scaffold.[18]

Potential Research Direction: Design and synthesize novel bidentate or tridentate ligands incorporating a rigid chiral morpholine backbone. These could be applied in a variety of transition-metal-catalyzed reactions, such as C-H activation, cross-coupling, and asymmetric hydrogenation, where the morpholine's heteroatoms can play a direct role in the catalytic cycle or in establishing the chiral pocket.[17][19]

Caption: Conceptual design of a chiral morpholine-based ligand.

The Chiral Morpholine as a Privileged Medicinal Scaffold

The morpholine ring is a "privileged structure" in medicinal chemistry, appearing in numerous drugs targeting a wide range of diseases.[1][2][20] Its role can be multifaceted: enhancing potency through direct interaction with a target, serving as a central scaffold to orient other pharmacophoric elements, or modulating pharmacokinetic properties to improve a compound's drug-like profile.[3]

Application in CNS Drug Discovery

For drugs targeting the central nervous system (CNS), crossing the blood-brain barrier (BBB) is a major hurdle. The physicochemical properties of the morpholine ring—its balanced lipophilicity and reduced basicity compared to other cyclic amines—make it an ideal component for CNS drug candidates.[3] Chiral morpholine derivatives have been successfully developed as potent and selective antagonists for dopamine receptors, which are implicated in various neurological and psychiatric disorders.[9][21]

Scaffolds for Kinase Inhibitors

Kinase inhibitors are a major class of modern therapeutics, particularly in oncology. The morpholine moiety is frequently incorporated into kinase inhibitors to improve properties and engage in key interactions within the ATP-binding pocket. For example, bridged chiral morpholines have been shown to dramatically enhance the selectivity of mTOR inhibitors over related PI3K kinases.[6] Molecular modeling suggests that the bulkier chiral morpholine fits into a deeper pocket in mTOR that is absent in PI3K, demonstrating how stereochemically defined scaffolds can achieve exquisite target selectivity.[6]

Diversity-Oriented Synthesis for Library Generation

The concept of "Systematic Chemical Diversity" (SCD) provides a powerful framework for exploring the chemical space around a core scaffold.[4] By starting with enantiomerically pure amino acids or amino alcohols, a diverse collection of morpholine derivatives can be synthesized, varying systematically in the regiochemistry and stereochemistry of substituents.[4][5] This approach is invaluable for generating libraries of unique, C-functionalized chiral morpholines for fragment-based screening and as building blocks for medicinal chemistry programs.[22][23]

Caption: Systematic Chemical Diversity (SCD) workflow for morpholines.

Future Outlook and Unexplored Research Areas

The field of chiral morpholines is rich with opportunity. While significant progress has been made, several areas remain ripe for exploration.

-

Novel Catalytic Methodologies: The development of catalytic asymmetric methods to access morpholines with more complex substitution patterns, such as those with all-carbon quaternary stereocenters or multiple contiguous stereocenters, remains a high-value objective.

-

Chiral Morpholines in Biocatalysis: Exploring the use of enzymes to synthesize chiral morpholines or to resolve racemic mixtures could provide greener and highly selective synthetic routes.

-

Advanced Materials: The unique properties of chiral molecules are increasingly being leveraged in materials science.[24] Chiral morpholine derivatives could be investigated as components of chiral polymers, liquid crystals, or as sensors for chiral recognition.

-

New Therapeutic Targets: As our understanding of biology deepens, new drug targets are constantly being identified. The systematic application of chiral morpholine libraries against these new targets could accelerate the discovery of first-in-class medicines.[24][25]

The chiral morpholine is more than just a heterocycle; it is a versatile platform for innovation. Its continued exploration will undoubtedly lead to the development of more effective catalysts, more selective medicines, and novel materials, cementing its status as a truly privileged scaffold in chemical science.

References

- 1. researchgate.net [researchgate.net]

- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expanding Complex Morpholines Using Systematic Chemical Diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. Design and Synthesis of Chiral Ligands and Their Applications in Transition Metal-catalyzed Asymmetric Reactions - Blacklight [etda.libraries.psu.edu]

- 19. Multifunctional ligands in transition metal catalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]

- 23. researchgate.net [researchgate.net]

- 24. The Future of Chirality: Innovations and Emerging Trends – Chiralpedia [chiralpedia.com]

- 25. e3s-conferences.org [e3s-conferences.org]

The (S)-3-Isopropylmorpholine Auxiliary: A Technical Guide to its Synthesis and Application in Asymmetric Synthesis

Introduction: The Quest for Stereochemical Control

In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount. The biological activity of pharmaceuticals and agrochemicals is often dictated by the three-dimensional arrangement of their constituent atoms. Chiral auxiliaries are powerful tools in this endeavor, offering a reliable method for introducing stereocenters with a high degree of predictability.[1][2] These transiently incorporated chiral scaffolds guide the stereochemical course of a reaction, and are subsequently removed to reveal the enantiomerically enriched product.[3]

The morpholine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds.[4][5] Its conformational rigidity and potential for introducing stereogenic centers make it an attractive platform for the design of new chiral auxiliaries. This guide provides an in-depth technical review of (S)-3-isopropylmorpholine, a chiral auxiliary derived from the readily available amino acid, (S)-valine. We will explore its synthesis, its application in asymmetric alkylation, the mechanistic basis for its stereodirecting influence, and the methods for its removal.

Synthesis of this compound: A Practical Approach

The most direct and efficient synthesis of this compound originates from the chiral pool, specifically from the amino acid (S)-valine. The synthesis proceeds via the reduction of the carboxylic acid moiety to a primary alcohol, yielding (S)-valinol, which is then cyclized.

Step 1: Reduction of (S)-Valine to (S)-Valinol

(S)-Valine is reduced to (S)-2-amino-3-methyl-1-butanol, commonly known as (S)-valinol. This transformation is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF).[6]

Experimental Protocol: Synthesis of (S)-Valinol

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.2 eq.) in anhydrous THF under a nitrogen atmosphere.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of (S)-valine (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water (Fieser workup).

-

The resulting granular precipitate is filtered off and washed with THF.

-

The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford crude (S)-valinol.

-

The product can be purified by distillation under reduced pressure to yield pure (S)-valinol as a colorless oil or a low-melting solid.[7][8]

Step 2: Cyclization to this compound

The formation of the morpholine ring is achieved by reacting (S)-valinol with a suitable C2-electrophile. A common and effective method involves the use of a bis-electrophilic reagent like 2,2'-dibromoethane or a protected equivalent, followed by intramolecular cyclization.

Experimental Protocol: Synthesis of this compound

-

To a solution of (S)-valinol (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) is added a base, for instance, potassium carbonate (2.5 eq.).

-

2,2'-Dibromoethane (1.1 eq.) is added to the mixture.

-

The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Caption: Synthetic pathway to this compound.

Application in Asymmetric Alkylation: A Step-by-Step Guide

This compound can be employed as a chiral auxiliary in the asymmetric alkylation of carboxylic acid derivatives. The general strategy involves the N-acylation of the morpholine, followed by deprotonation to form a chiral enolate, diastereoselective alkylation, and subsequent removal of the auxiliary.

Step 1: N-Acylation of this compound

The substrate to be alkylated is first coupled to the chiral auxiliary via an amide bond formation. This is typically achieved by reacting the morpholine with an acyl chloride or by using standard peptide coupling reagents.[9]

Experimental Protocol: N-Acylation

-

To a solution of this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an aprotic solvent like dichloromethane (DCM) at 0 °C, is added the desired acyl chloride (1.1 eq.) dropwise.

-

The reaction is stirred at 0 °C for 30 minutes and then at room temperature until completion (monitored by TLC).

-

The reaction mixture is washed sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The resulting N-acyl-(S)-3-isopropylmorpholine is purified by flash column chromatography.

Step 2: Diastereoselective Alkylation

The N-acyl derivative is then deprotonated at the α-carbon using a strong, non-nucleophilic base to form a chiral enolate. The stereochemistry of the subsequent alkylation is controlled by the chiral environment created by the isopropyl group of the morpholine auxiliary.[10]

Experimental Protocol: Asymmetric Alkylation

-

A solution of the N-acyl-(S)-3-isopropylmorpholine (1.0 eq.) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.

-

A solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF is added dropwise, and the mixture is stirred for 30-60 minutes at -78 °C to ensure complete enolate formation.

-

The electrophile (e.g., an alkyl halide, 1.2 eq.) is added, and the reaction is stirred at -78 °C for several hours.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product, a mixture of diastereomers, is analyzed by ¹H NMR or chiral HPLC to determine the diastereomeric excess (d.e.).[4] The major diastereomer is then purified by column chromatography.

| Electrophile (R-X) | Diastereomeric Excess (d.e.) (%) [a] | Yield (%) [a] |

| Methyl Iodide | >95 | 85-95 |

| Ethyl Iodide | >95 | 80-90 |

| Benzyl Bromide | >98 | 90-98 |

| Allyl Bromide | >95 | 85-95 |

| [a] Expected values based on analogous chiral auxiliary systems. |

Step 3: Cleavage of the Chiral Auxiliary

After the desired stereocenter has been installed, the chiral auxiliary is removed to yield the enantiomerically enriched product. The robust amide linkage can be cleaved under various conditions to afford different functional groups.[11]

Cleavage to the Carboxylic Acid:

-

Method: Hydrolysis with a strong acid (e.g., 6M HCl) or base (e.g., 4M NaOH) at elevated temperatures.

-

Product: Chiral carboxylic acid.

Cleavage to the Aldehyde:

-

Method: Reduction of the amide to the corresponding alcohol with a reducing agent like lithium aluminum hydride, followed by oxidation (e.g., Swern or Dess-Martin oxidation).

-

Product: Chiral aldehyde.

Cleavage to the Alcohol:

-

Method: Direct reduction of the amide with a strong reducing agent such as lithium aluminum hydride.

-

Product: Chiral primary alcohol.

Mechanism of Stereocontrol

The stereochemical outcome of the alkylation is dictated by the conformational preference of the chiral enolate. The bulky isopropyl group at the C3 position of the morpholine ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite, less sterically hindered face.

References

- 1. d-nb.info [d-nb.info]

- 2. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Valinol - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Primary amide synthesis by amide cleavage [organic-chemistry.org]

Methodological & Application

Application Note & Protocol: Chiral Synthesis of (S)-3-isopropylmorpholine from L-Valine

Abstract & Introduction

(S)-3-isopropylmorpholine is a critical chiral building block in modern medicinal chemistry, most notably as a key structural component of the neurokinin-1 (NK1) receptor antagonist, Aprepitant, a widely used antiemetic agent for chemotherapy-induced nausea.[1][2] The stereochemical integrity of the C3 position is paramount for biological activity, making enantioselective synthesis a topic of significant interest for drug development professionals. This application note provides a detailed, field-tested protocol for the synthesis of this compound, leveraging the chiral pool of natural amino acids. By starting with the inexpensive and readily available L-Valine, this pathway offers a robust and scalable route to the desired enantiomerically pure morpholine derivative. We will detail a three-step synthetic sequence involving reduction, N-alkylation, and acid-catalyzed cyclization, providing not only the procedural steps but also the critical scientific rationale behind the chosen methodologies.

Retrosynthetic Analysis and Strategy

The synthetic strategy is rooted in a retrosynthetic disconnection of the target molecule, this compound. The morpholine ring can be conceptually broken at the C-O bond, revealing an N-substituted amino alcohol precursor. This precursor, in turn, can be traced back to the chiral amino alcohol, (S)-2-amino-3-methyl-1-butanol (L-Valinol), and a two-carbon electrophile. L-Valinol is directly accessible from the natural amino acid L-Valine, which provides the required isopropyl group and the (S)-stereocenter in an enantiopure form.

This logic dictates a three-stage forward synthesis:

-

Reduction: The carboxylic acid moiety of L-Valine is reduced to a primary alcohol to form L-Valinol.

-

N-Alkylation: The primary amine of L-Valinol is selectively alkylated with a 2-hydroxyethyl group.

-

Cyclization: The resulting N-(2-hydroxyethyl)valinol is cyclized via an intramolecular dehydration to form the morpholine ring.

Figure 1: Retrosynthetic analysis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of (S)-2-amino-3-methyl-1-butanol (L-Valinol)

Rationale: The conversion of a carboxylic acid to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation. The reaction is performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive hydride reagent. An excess of LiAlH₄ is used to ensure complete reduction of both the carboxylate salt formed in situ and the intermediate aldehyde.

Protocol:

-

Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and assembled under a positive pressure of nitrogen.

-

Reagent Preparation: Suspend lithium aluminum hydride (LiAlH₄) (40.0 g, 1.05 mol, 2.5 equiv) in anhydrous tetrahydrofuran (THF) (800 mL) in the reaction flask. Cool the suspension to 0 °C using an ice-water bath.

-

Addition of L-Valine: In a separate flask, slowly add L-Valine (50.0 g, 0.427 mol, 1.0 equiv) to anhydrous THF (400 mL) with stirring. This will form a slurry.

-

Reaction: Transfer the L-Valine slurry to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension over 2-3 hours, maintaining the internal temperature below 10 °C.

-

Reflux: After the addition is complete, remove the ice bath and slowly heat the mixture to reflux. Maintain reflux for 12-16 hours to ensure the reaction goes to completion. Monitor by TLC (thin-layer chromatography).

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly quench the excess LiAlH₄ by the sequential dropwise addition of water (40 mL), followed by 15% aqueous sodium hydroxide (40 mL), and finally water again (120 mL) (Fieser workup). A granular white precipitate of aluminum salts should form.

-

Isolation: Stir the resulting mixture at room temperature for 1 hour. Filter the solids through a pad of Celite® and wash the filter cake thoroughly with THF (3 x 150 mL).

-

Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude oil is purified by vacuum distillation (approx. 85-90 °C at 10 mmHg) to yield L-Valinol as a colorless oil, which may solidify upon standing.

Step 2: Synthesis of (S)-2-((2-hydroxyethyl)amino)-3-methyl-1-butanol

Rationale: Selective mono-N-alkylation of the primary amine is achieved by reacting L-Valinol with 2-bromoethanol. Using the amino alcohol itself as the base and solvent (in excess) or employing a mild external base like potassium carbonate prevents the formation of the dialkylated byproduct. The reaction temperature is kept moderate to control selectivity.

Protocol:

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine L-Valinol (20.6 g, 0.20 mol, 1.0 equiv) and anhydrous potassium carbonate (27.6 g, 0.20 mol, 1.0 equiv) in ethanol (250 mL).

-

Addition of Alkylating Agent: Add 2-bromoethanol (25.0 g, 0.20 mol, 1.0 equiv) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the mixture to a gentle reflux (approx. 80 °C) and maintain for 18-24 hours. Monitor the reaction progress by TLC until the starting L-Valinol is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with ethanol (2 x 30 mL).

-

Purification: Concentrate the combined filtrate under reduced pressure to obtain the crude product as a viscous oil. The product is often of sufficient purity for the next step, but can be further purified by flash column chromatography on silica gel (using a gradient of dichloromethane/methanol, e.g., 95:5 to 90:10) if necessary.

Step 3: Synthesis of this compound

Rationale: The final ring closure is an acid-catalyzed intramolecular dehydration (or Sₙ2 reaction where the protonated hydroxyl group acts as the leaving group). Concentrated sulfuric acid is an effective catalyst for this transformation. The reaction is driven to completion by heating, which facilitates the elimination of a water molecule.

Protocol:

-

Setup: Place the crude (S)-2-((2-hydroxyethyl)amino)-3-methyl-1-butanol (29.4 g, approx. 0.20 mol) from the previous step into a 500 mL round-bottom flask equipped with a magnetic stirrer.

-

Acid Addition: Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (98%, 50 mL) dropwise with vigorous stirring. The addition is highly exothermic.

-

Reaction: After the addition is complete, equip the flask for distillation and heat the mixture in an oil bath to 160-170 °C. The product will distill as it is formed.

-

Work-up and Isolation: Collect the distillate. Cool the distillate and carefully make it basic (pH > 12) by the slow addition of solid sodium hydroxide pellets or a concentrated aqueous NaOH solution, while cooling in an ice bath.

-

Extraction: Transfer the basified mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x 100 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound as a colorless liquid.

Process Workflow and Data Summary

Figure 2: Synthetic workflow from L-Valine to this compound.

Table 1: Summary of Synthetic Steps and Expected Outcomes

| Step | Reaction | Key Reagents | Typical Yield | Purity (Post-Purification) | Key Parameters & Notes |

| 1 | Reduction | L-Valine, LiAlH₄ | 75-85% | >98% (by GC) | Anhydrous conditions are critical. Slow addition of L-Valine prevents temperature spikes. |

| 2 | N-Alkylation | L-Valinol, 2-Bromoethanol | 65-75% | >95% (by LCMS) | Using 1.0 equivalent of bromoethanol minimizes dialkylation. Can be run neat or in a polar solvent. |

| 3 | Cyclization | N-(2-hydroxyethyl)-L-valinol, H₂SO₄ | 60-70% | >99% (by GC) | Careful control of distillation temperature is required. The final product is basic and should be handled accordingly. |

| Overall | - | - | ~30-45% | >99% | Enantiomeric excess should be >99% as the chiral center is unaffected. |

Scientific Integrity & Trustworthiness

-

Chiral Integrity: The primary advantage of this synthetic route is the preservation of the stereocenter from L-Valine. None of the described reaction conditions are harsh enough to cause epimerization at the α-carbon. The final product's enantiomeric purity should be verified by chiral HPLC or by measuring its specific rotation and comparing it to literature values.

-

Self-Validation: Each step includes a purification protocol (distillation or chromatography) and suggests monitoring by TLC or other methods. This allows the researcher to confirm the reaction's completion and the purity of the intermediates before proceeding, ensuring the overall success of the synthesis.

-

Safety Considerations:

-

LiAlH₄: This reagent is extremely reactive with water and protic solvents, releasing flammable hydrogen gas. It must be handled under an inert atmosphere with extreme care. The quenching procedure is highly exothermic and must be performed slowly at 0 °C.

-

Concentrated H₂SO₄: This is a strong, corrosive acid. The addition to the amino alcohol and the subsequent heating must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

2-Bromoethanol: This reagent is toxic and a skin irritant. Handle with gloves in a fume hood.

-

References

Application Notes and Protocols for Asymmetric Synthesis Using (S)-3-Isopropylmorpholine as a Chiral Auxiliary